molecular formula C20H21N3O2 B15213728 (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol CAS No. 646450-76-2

(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol

Cat. No.: B15213728
CAS No.: 646450-76-2
M. Wt: 335.4 g/mol
InChI Key: WOMZAVCITNVRQN-INIZCTEOSA-N
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Description

(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, a pyrrolidine ring, and a benzyloxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol typically involves multiple steps. One common method includes the redox-neutral α-C–H oxygenation of commercially available pyrrolidin-3-ol with a monoprotected p-quinone. This reaction generates an N-aryliminium ion intermediate, which then reacts in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrrolidine ring.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinazoline compounds.

Scientific Research Applications

(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

646450-76-2

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

(3S)-1-(2-methyl-7-phenylmethoxyquinazolin-4-yl)pyrrolidin-3-ol

InChI

InChI=1S/C20H21N3O2/c1-14-21-19-11-17(25-13-15-5-3-2-4-6-15)7-8-18(19)20(22-14)23-10-9-16(24)12-23/h2-8,11,16,24H,9-10,12-13H2,1H3/t16-/m0/s1

InChI Key

WOMZAVCITNVRQN-INIZCTEOSA-N

Isomeric SMILES

CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CC[C@@H](C4)O

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCC(C4)O

Origin of Product

United States

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